molecular formula C15H16N2O3S B6369091 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol CAS No. 1261914-90-2

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol

Cat. No.: B6369091
CAS No.: 1261914-90-2
M. Wt: 304.4 g/mol
InChI Key: FUTWVGMZKBKAEX-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol ( 1261914-90-2) is a chemical compound with a molecular formula of C15H16N2O3S and a molecular weight of 304.36 g/mol . This molecule features a hybrid structure containing both a pyridinol and a phenyl ring, the latter functionalized with a pyrrolidin-1-ylsulfonyl group. The presence of these distinct pharmacophores makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. The sulfonyl group can act as a hydrogen bond acceptor, influencing the molecule's binding affinity to biological targets, while the phenolic hydroxyl group offers a site for further chemical derivatization. Researchers can utilize this compound in the development of potential enzyme inhibitors or receptor modulators. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14-9-13(10-16-11-14)12-3-5-15(6-4-12)21(19,20)17-7-1-2-8-17/h3-6,9-11,18H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTWVGMZKBKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683252
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-90-2
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry Strategies and Structure Activity Relationship Sar Derivations for 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 3 Ol

Principles of Pyridine (B92270) Ring Functionalization in Bioactive Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govmdpi.com Its prevalence stems from its unique physicochemical properties, which can be strategically manipulated to optimize a compound's pharmacokinetic and pharmacodynamic profile. nih.govnih.gov

Modulating Lipophilicity, Polarity, and Hydrogen Bonding Capacity

The replacement of a carbon-hydrogen unit in a benzene (B151609) ring with a nitrogen atom to form pyridine introduces significant changes to the molecule's electronic and physical properties. nih.govijnrd.org This substitution makes the pyridine ring more polar and less lipophilic than its benzene counterpart, which can enhance aqueous solubility and metabolic stability. nih.govnih.gov The nitrogen atom, with its non-bonding electron pair, acts as a hydrogen bond acceptor, a crucial feature for molecular recognition at biological targets. nih.govresearchgate.net

In the context of 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol, the pyridin-3-ol moiety contributes significantly to the molecule's polarity and hydrogen bonding potential. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen primarily functions as a hydrogen bond acceptor. nih.gov This dual capability allows for versatile interactions with amino acid residues in a protein's binding site. The strategic placement of these functional groups can influence the compound's solubility, membrane permeability, and binding affinity.

PropertyBenzenePyridineInfluence of Nitrogen Atom
Polarity LowHigherIncreases polarity due to electronegativity. nih.gov
Lipophilicity (logP) HigherLowerGenerally decreases lipophilicity, improving aqueous solubility. nih.gov
Hydrogen Bonding π-system interactionsActs as a hydrogen bond acceptor. nih.govEnables specific interactions with biological targets.
Metabolic Stability Prone to oxidationCan offer improved metabolic stability. nih.govAlters sites of metabolism.

Bioisosteric Replacement Strategies Involving Pyridine

Bioisosteric replacement is a fundamental strategy in drug design used to modify a lead compound's properties while retaining its desired biological activity. nih.gov The pyridine ring is often involved in such strategies, either as a replacement for another ring system or being replaced itself to overcome issues related to potency, selectivity, or pharmacokinetics. nih.gov

A common bioisosteric switch involves substituting a benzene ring with a pyridine ring to introduce a hydrogen bond acceptor, enhance solubility, or modulate metabolic pathways. researchgate.net Conversely, the pyridine ring itself can be replaced. For instance, 2-substituted benzonitriles have been effectively used as bioisosteres for 4-substituted pyridines, mimicking the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Another example is the replacement of pyridine-N-oxide with 2-difluoromethylpyridine, which can lead to enhanced biological activity and improved metabolic stability. nih.govrsc.org These strategies highlight the versatility of the pyridine core in fine-tuning molecular properties.

Original MoietyBioisosteric ReplacementRationale for Replacement
4-Substituted Pyridine2-Substituted BenzonitrileThe nitrile group mimics the hydrogen-bond acceptor capability of the pyridine nitrogen. researchgate.net
Pyridine-N-OxidePyridone or 2-HydroxylpyridineCan result in similar bioactivity with potentially improved metabolic stability. nih.gov
Pyridine-N-Oxide2-DifluoromethylpyridineThe -CF2H group can act as a bioisostere for the N-oxide functionality, enhancing activity. nih.govrsc.org
Benzene RingPyridine RingTo introduce a hydrogen bond acceptor, increase polarity, and improve metabolic stability. researchgate.net

Positional Isomerism and its Influence on Biological Activity

The specific arrangement of substituents on the pyridine ring—its positional isomerism—has a profound impact on a molecule's biological activity. ijnrd.org The location of the nitrogen atom defines the electronic landscape of the ring, making the carbon atoms at positions 2, 4, and 6 more electrophilic. nih.govijnrd.org Consequently, moving a substituent from one position to another can drastically alter the compound's interaction with its target.

For this compound, the hydroxyl group is at the 3-position. Shifting this group to the 2- or 4-position would change the molecule's geometry, dipole moment, and hydrogen bonding vectors. For example, a pyridin-2-ol can exist in tautomeric equilibrium with its corresponding pyridone form, a property not as favored by the pyridin-3-ol isomer. Such a change could fundamentally alter the key interactions responsible for biological effect. A study on cysteine protease inhibitors demonstrated this principle, where a pyrimidine (B1678525) derivative showed high potency, but its positional isomer, a pyridine derivative, was inactive because the critical nitrogen atom was replaced by a C-H group, removing a key interaction and introducing steric hindrance. nih.gov This underscores the critical importance of substituent placement on the pyridine scaffold for achieving desired biological activity.

Role of the Sulfonyl Group in Ligand-Target Interactions

The sulfonyl group (-SO2-) and its derivatives, such as sulfonamides, are integral components in a vast number of therapeutic agents. nih.gov Their utility in drug design is attributed to their distinct chemical and physical properties, which enable them to participate in and enhance ligand-target interactions. researchgate.net

Hydrogen Bonding Contributions and Binding Affinity Enhancement

A primary role of the sulfonyl group in medicinal chemistry is its ability to act as a strong hydrogen bond acceptor. nih.gov The two oxygen atoms of the sulfonyl moiety can form hydrogen bonds with hydrogen bond donors, such as the backbone N-H of amino acids or specific side chains within a protein binding pocket. researchgate.net This interaction can significantly enhance the binding affinity and specificity of a ligand for its target. nih.govresearchgate.net

Sulfonyl Moiety as a Bioisostere in Drug Design

The sulfonyl group is structurally similar in size and charge distribution to other important functional groups, such as the carbonyl, carboxyl, and phosphate (B84403) groups, making it an effective bioisostere. researchgate.net Substituting these groups with a sulfonyl moiety is a common strategy to improve a drug's pharmacokinetic properties, particularly its metabolic stability. researchgate.net The sulfonyl group is generally more resistant to metabolic degradation than, for example, a carbonyl group.

The sulfonamide group, as seen in the pyrrolidin-1-ylsulfonyl portion of the target compound, is a well-established bioisostere for the carboxyl group. tandfonline.comnih.gov This replacement can maintain or improve biological activity by preserving key binding interactions while altering physicochemical properties like acidity and cell permeability. For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group led to a notable increase in drug efficacy. tandfonline.com This strategy is valuable for optimizing lead compounds by enhancing their drug-like properties without compromising their interaction with the biological target.

Original Functional GroupBioisosteric ReplacementKey Physicochemical Properties and Rationale
Carboxyl (-COOH) Sulfonamide (-SO2NHR)Similar acidic properties and hydrogen bonding patterns; can improve metabolic stability and cell permeability. tandfonline.comnih.gov
Carbonyl (C=O) Sulfonyl (-SO2-)Similar size and geometry; sulfonyl group is generally more resistant to metabolic reduction. researchgate.net
Phosphate (-PO4H2) Sulfonyl (-SO2-)Mimics tetrahedral geometry and charge distribution; offers greater metabolic stability. researchgate.net
Carboxyl (-COOH) TetrazoleSimilar acidity (pKa) and spatial arrangement; tetrazole can offer improved oral bioavailability. tandfonline.com

Metabolic Stability and Pharmacokinetic Modulation by Sulfonyl Groups

Sulfonyl groups are generally characterized by their chemical robustness and resistance to metabolic degradation. nih.govmsdmanuals.com The sulfur atom in a sulfonyl group is in its highest oxidation state, making it less susceptible to oxidative metabolism, which is a common metabolic pathway for many drug molecules. msdmanuals.com This inherent stability can protect adjacent, metabolically labile sites within a molecule from enzymatic degradation, thereby prolonging its half-life and duration of action. For instance, in various drug discovery programs, the introduction of a sulfonyl group has been shown to block metabolic soft spots and improve metabolic stability. researchgate.net

The pharmacokinetic properties of a molecule are also significantly influenced by the presence of a sulfonyl group. This group can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The polar nature of the sulfonyl group can influence solubility and permeability, which are key determinants of oral bioavailability. While high polarity can sometimes hinder membrane permeability, judicious placement of the sulfonyl group within the molecular architecture can achieve a balance between aqueous solubility and the requisite lipophilicity for cell membrane penetration.

In the context of this compound, the sulfonyl group, in conjunction with the pyrrolidine (B122466) ring, forms a sulfonamide linkage. The metabolic fate of such compounds often involves modifications to other parts of the molecule, while the sulfonamide bond itself remains intact. For example, metabolic pathways for compounds containing a pyrrolidine ring can include oxidation of the pyrrolidine ring to its corresponding lactam, hydroxylation, and subsequent ring cleavage. researchgate.net However, the core sulfonamide structure often exhibits greater metabolic stability.

The table below summarizes the general impact of the sulfonyl group on key pharmacokinetic parameters, based on established principles in medicinal chemistry.

Pharmacokinetic ParameterGeneral Impact of Sulfonyl GroupRationale
Metabolic Stability IncreasedResistance to oxidative metabolism.
Half-life (t½) Potentially prolongedReduced metabolic clearance.
Aqueous Solubility Can be increasedPolar nature of the SO2 group.
Membrane Permeability Can be decreasedIncreased polarity may reduce lipophilicity.

Pyrrolidine Ring System as a Key Pharmacophore Element

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. frontiersin.org Its utility in drug design stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets. nih.gov

Conformational Flexibility and Rigidity of the Pyrrolidine Ring

The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, most commonly described as "envelope" and "twist" forms. nih.gov This conformational flexibility is not random; it is influenced by the substitution pattern on the ring. The two predominant puckering modes for a proline-like pyrrolidine ring are termed "UP" and "DOWN". nih.govresearchgate.netresearchgate.net The energetic barrier between these conformers is relatively low, allowing the ring to adopt the most favorable conformation for binding to a specific protein target.

Substituents on the pyrrolidine ring play a crucial role in dictating its preferred pucker. For example, electronegative substituents can favor specific conformations through stereoelectronic effects. nih.gov The conformation of the pyrrolidine ring can be "locked" into a preferred state by introducing bulky substituents, thereby reducing the entropic penalty upon binding to a target. nih.gov This conformational restriction can lead to enhanced binding affinity and selectivity.

In a set of proteins studied at high resolution, it was observed that while trans-proline residues are almost evenly distributed between the UP and DOWN puckers, 89% of cis-proline residues exhibit the DOWN pucker. nih.gov Furthermore, trans-proline residues within α-helices show a strong preference for the UP pucker (79%). nih.govresearchgate.net These findings underscore the influence of the local protein environment on the conformational preference of the pyrrolidine ring.

The conformational states of substituted pyrrolidine rings can be summarized as follows:

Substituent TypeInfluence on ConformationConsequence for Drug Design
Small, polarAllows for conformational flexibilityCan adapt to various binding pockets.
Bulky, non-polarRestricts conformational freedom ("locked" pucker)May increase binding affinity and selectivity.
ElectronegativeCan favor specific puckered states via stereoelectronic effectsFine-tuning of the 3D orientation of other substituents.

Impact of Pyrrolidine Substituents on Target Recognition and Selectivity

Substituents on the pyrrolidine ring of this compound can significantly impact its interaction with biological targets, affecting both potency and selectivity. The position and nature of these substituents can be systematically varied to probe the structure-activity relationship (SAR).

SAR studies on various classes of compounds containing a pyrrolidine moiety have demonstrated the profound effect of substitution. For instance, in a series of pyrrolidine sulfonamides, the introduction of fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in improved in vitro potency. nih.gov In another study, the addition of a methyl group at the 3-position of a pyrrolidine ring was shown to enhance metabolic stability by preventing undesirable hydroxylation. nih.gov

The following table provides hypothetical SAR data for analogues of this compound, illustrating the potential impact of pyrrolidine substituents.

AnaloguePyrrolidine SubstituentExpected Impact on ActivityRationale
Parent Compound UnsubstitutedBaseline activityReference for comparison.
Analogue 1 3-FluoroPotential increase in potencyFavorable interactions with the target binding site.
Analogue 2 3,3-DimethylIncreased metabolic stabilitySteric hindrance preventing metabolic oxidation.
Analogue 3 3-(S)-MethylPotential for improved selectivityIntroduction of a chiral center can lead to specific enantiomeric interactions.
Analogue 4 4-HydroxyIncreased polarityMay improve solubility but could also introduce a new site for metabolism.

Rational Design Considerations for this compound Analogues

The development of novel analogues of this compound with improved properties relies on rational design strategies. These approaches leverage structural information and computational tools to guide the synthesis of compounds with a higher probability of success.

Fragment-Based Design and Scaffold Hopping Concepts

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. researchgate.net It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The pyridin-3-ol core of the subject compound could be considered a fragment that binds to a specific region of a target protein, such as a kinase hinge region. nih.gov The pyrrolidin-1-ylsulfonyl)phenyl moiety could then be viewed as a vector for growth, exploring adjacent pockets of the binding site.

Scaffold hopping is another key strategy in lead optimization, aiming to replace a central molecular core (scaffold) with a chemically distinct one while retaining similar biological activity. nih.govnih.govchempass.ai This approach is often employed to improve pharmacokinetic properties, circumvent patent-protected chemical space, or explore novel chemical series. Starting from this compound, a scaffold hopping approach could involve replacing the pyridin-3-ol core with other bioisosteric heterocycles, such as pyrazole, isoxazole, or other substituted pyridines. nih.govcambridgemedchemconsulting.com The goal would be to maintain the key interactions of the original scaffold while potentially introducing new favorable interactions or improving properties like solubility or metabolic stability. dundee.ac.uk

Design StrategyApplication to this compound AnaloguesPotential Outcome
Fragment-Based Growth Use the pyridin-3-ol as a starting fragment and elaborate the (pyrrolidin-1-ylsulfonyl)phenyl tail.Increased potency and exploration of new binding interactions.
Scaffold Hopping Replace the pyridin-3-ol core with other heterocyclic systems (e.g., pyrimidine, pyrazole).Novel chemical series with potentially improved ADME properties.
Fragment Linking Identify a second fragment binding in a nearby pocket and link it to the pyridin-3-ol scaffold.Significant increase in binding affinity through additive binding energies.

Structure-Guided Optimization Strategies

When the three-dimensional structure of the biological target is known, structure-guided design becomes a powerful tool for optimizing lead compounds. nih.govmdpi.comexlibrisgroup.com By visualizing the binding mode of this compound within the active site of its target, medicinal chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity.

For example, if X-ray crystallography or computational docking studies reveal that the pyrrolidine ring is situated in a hydrophobic pocket, substituents could be added to the ring to enhance these hydrophobic interactions. Conversely, if a polar residue is nearby, a substituent capable of forming a hydrogen bond could be introduced. Structure-guided design can also help in identifying potential liabilities, such as a metabolically susceptible position being exposed to solvent.

A structure-based approach to optimizing analogues of the title compound would involve an iterative cycle of design, synthesis, and biological testing, with each cycle informed by structural data. This process allows for a more efficient exploration of chemical space and a higher likelihood of identifying a clinical candidate.

Linker Optimization: The Role of the Phenyl Spacer

Exploration of the structure-activity relationship (SAR) of the phenyl spacer in this context involves several strategic modifications. These include altering the substitution pattern on the ring and considering bioisosteric replacements to enhance drug-like properties.

Substitution Analysis of the Phenyl Ring

Systematic substitution on the phenyl ring is a classical medicinal chemistry approach to probe the steric and electronic requirements of the target's binding pocket. By introducing various functional groups at different positions of the phenyl ring, one can gain insights into favorable and unfavorable interactions. For instance, the introduction of small alkyl or halogen groups can be used to explore hydrophobic pockets within the binding site. youtube.com Conversely, adding hydrogen bond donors or acceptors can identify opportunities for polar interactions. youtube.com

A hypothetical SAR exploration for this compound could involve synthesizing analogs with substituents at the positions ortho and meta to the pyridin-3-ol moiety. The para-position is already occupied by the sulfonyl group. The impact of these substitutions on biological activity would provide a clearer picture of the spatial and electronic tolerances of the target protein.

For example, the introduction of an electron-donating group, such as a methyl or methoxy (B1213986) group, might enhance activity if the target pocket has a complementary electron-deficient region. Conversely, an electron-withdrawing group, like a halogen or a nitro group, could be beneficial if the binding site is electron-rich. The position of the substituent is also critical; an ortho-substituent, for instance, could induce a conformational twist in the biaryl system, altering the relative orientation of the pyridinol and the phenylsulfonyl moieties and thereby affecting binding affinity. researchgate.net

Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Substitutions

Compound IDSubstitution (R)PositionRelative PotencyRationale for Change
1 H-1xParent Compound
1a -CH₃ortho0.5xPotential steric hindrance, altering dihedral angle.
1b -CH₃meta1.2xFavorable hydrophobic interaction.
1c -Fortho0.8xMinor steric clash, unfavorable electronic interaction.
1d -Fmeta2.5xPotential for favorable polar or halogen bond interaction.
1e -OCH₃meta0.9xPossible steric bulk is not well-tolerated.
1f -CF₃meta3.0xStrong electron-withdrawing effect and potential hydrophobic interactions are favorable.

Bioisosteric Replacement of the Phenyl Spacer

While substitution analysis can optimize interactions with the target, the inherent properties of the phenyl ring itself can sometimes be a liability. Phenyl groups can contribute to high lipophilicity, which may lead to poor solubility, increased plasma protein binding, and potential for off-target effects. nih.gov Furthermore, aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance. nih.gov

To address these potential issues, a common strategy in lead optimization is the use of bioisosteres—chemical groups that retain the essential functions of the original group but have a different physical or chemical makeup. drughunter.com Replacing the phenyl linker with a non-aromatic, saturated ring system or a different heteroaromatic ring can significantly improve a compound's pharmacokinetic profile.

For instance, replacing the phenyl ring with a bridged piperidine (B6355638) moiety has been shown to enhance drug-like properties by increasing solubility and reducing lipophilicity. nih.gov Other saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), have also been successfully employed as phenyl mimics, often leading to improved metabolic stability. acs.org

Alternatively, replacing the phenyl ring with a heteroaromatic ring, such as pyridine or pyrimidine, can introduce nitrogen atoms that may serve as hydrogen bond acceptors, potentially forming new, favorable interactions with the target. Heteroaromatic rings can also alter the electronic distribution and metabolic profile of the molecule.

Table 2: Hypothetical Evaluation of Phenyl Ring Bioisosteres

Compound IDLinkerKey Property ChangeRelative PotencyRationale for Change
1 PhenylBaseline1xParent Compound
2a PyridylIntroduction of H-bond acceptor1.5xPotential for new polar interaction with the target.
2b ThienylAltered electronics and geometry0.7xChange in geometry may be unfavorable for binding.
2c Bicyclo[1.1.1]pentylIncreased sp³ character, reduced lipophilicity2.0xImproved physicochemical properties and metabolic stability.
2d CyclohexylIncreased flexibility and sp³ character0.4xLoss of rigidity and planarity disrupts optimal binding conformation.

Computational Chemistry and Molecular Modeling in the Study of 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 3 Ol

Applications of In Silico Screening in Lead Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach accelerates the lead identification process by narrowing down the number of compounds that need to be tested experimentally.

For scaffolds related to 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol, virtual screening has been effectively employed. For instance, a systematic in silico study was conducted on a library of 3,4-disubstituted pyrrolidine (B122466) sulfonamides to identify potential inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), a target for treating schizophrenia. researchgate.netarabjchem.org Similarly, a virtual library of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using virtual screening and molecular docking to identify potential antimalarial agents targeting the falcipain-2 enzyme. mdpi.com These studies demonstrate how large virtual libraries can be filtered based on pharmacophoric features and docking scores to select promising hits for synthesis and biological evaluation. mdpi.com This methodology allows for the efficient exploration of chemical space to discover novel lead compounds like this compound for various therapeutic targets.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Based on the structural motifs present in this compound, particularly the sulfonamide and pyridine (B92270) groups, potential biological targets can be hypothesized. The 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) moiety, for example, is a key substituent in a series of compounds designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govsemanticscholar.org

Molecular docking simulations are used to place the ligand into the binding site of a hypothesized target, such as FLT3, and to score its binding affinity. These scoring functions estimate the free energy of binding, with lower energy values indicating more potent binding. For example, in a study of N-phenylpyrimidine-4-amine derivatives targeting FLT3, molecular docking revealed critical interactions within the hydrophobic active site. nih.gov Similarly, docking studies of potential T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitors were used to predict binding affinities, with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations further refining these predictions. nih.gov

Table 1: Predicted Binding Affinities of Structurally Related Compounds Against Kinase Targets

Compound SeriesHypothesized TargetDocking Score (Example)MM-GBSA ΔG Bind (kcal/mol)Reference
N-phenylpyrimidine-4-amine derivativesFLT3 KinaseNot SpecifiedNot Specified nih.gov
Pyrazolo[3,4-b]pyridine derivativesTIM-3--82.87 nih.gov
Imidazo[1,2-b]pyridazine (B131497) derivativesFLT3-ITDNot SpecifiedNot Specified nih.gov

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and π-π stacking. Identifying these key interaction residues is crucial for understanding the basis of molecular recognition and for guiding lead optimization.

In studies of FLT3 inhibitors, molecular docking showed that ligands containing moieties similar to this compound form critical interactions with specific residues in the ATP binding pocket. For instance, hydrogen bonds were commonly observed with the hinge region residue Cys694 and the catalytic lysine (B10760008) Lys644. nih.gov Hydrophobic and π-stacking interactions were also noted with residues such as Phe691 and Phe830, which are crucial for anchoring the ligand within the active site. nih.gov The pyrrolidine ring, a non-planar and saturated scaffold, can efficiently explore the three-dimensional space of a binding pocket, contributing to stereospecific interactions. unipa.it

Table 2: Key Interaction Residues for Kinase Inhibitors with Related Scaffolds

Target ProteinKey Interacting ResiduesType of InteractionReference
FLT3Cys694, Lys644Hydrogen Bond nih.gov
FLT3Phe691, Phe830π-π Stacking / Hydrophobic nih.gov
FLT3Leu616, Val624, Asp829Hydrophobic / van der Waals nih.gov

Beyond testing hypothesized targets, computational methods can be used to screen a compound against a wide array of known protein structures to identify potential new targets, a process known as reverse docking or target fishing. This approach can help elucidate a compound's mechanism of action or identify opportunities for drug repurposing.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the conformational changes that may occur upon ligand binding.

MD simulations are essential for validating the stability of a docked complex and for observing how the protein structure adapts to the presence of the ligand. nih.gov The simulation tracks the trajectory of the ligand within the binding site, and analyses like Root Mean Square Deviation (RMSD) are used to quantify its stability over time. A stable RMSD value for the ligand suggests a strong and persistent binding orientation. nih.gov

For example, MD simulations of FLT3 inhibitors confirmed that the N-phenylpyrimidine-4-amine substructures of active compounds maintained their docked poses and key molecular interactions throughout the simulation run. nih.gov In another study on TIM-3 inhibitors, MD simulations identified a lead candidate that exhibited minimal RMSD fluctuations, indicating a highly stable and well-defined binding orientation. nih.gov These simulations can reveal subtle but critical ligand-induced conformational changes in the target protein that are not apparent from static docking models, providing a more accurate picture of the binding dynamics.

Assessment of Compound Stability and Flexibility in Biological Environments

To understand the behavior of this compound within a biological system, such as in the pocket of a target protein, computational methods like Molecular Dynamics (MD) simulations are employed. These simulations model the atomic movements of the compound over time, providing a dynamic view of its conformational landscape and stability.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

Below is a table representing typical data that might be generated from a 100-nanosecond MD simulation of this compound in an aqueous environment.

ParameterAverage ValueInterpretation
RMSD of the Compound1.5 ÅIndicates good structural stability over the simulation period.
Solvent Accessible Surface Area (SASA)350 ŲProvides a measure of the molecule's exposure to the solvent.
Number of Intramolecular H-Bonds1-2Suggests the presence of stable hydrogen bonds contributing to a preferred conformation.
Torsional Angle (Phenyl-Sulfonyl)45° ± 10°Characterizes the rotational preference around this key bond.

This table is illustrative and represents the type of data obtained from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of analogs of this compound, the biological activity (e.g., inhibitory concentration, IC50) of each compound against a specific target is required. These experimental values are then correlated with calculated molecular descriptors. dmed.org.ua Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to generate a predictive model. nih.gov

A well-validated QSAR model can then be used to predict the biological efficacy of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge modifications are likely to enhance activity. nih.gov

The process of building a QSAR model involves calculating a wide range of physicochemical descriptors for each molecule in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net The subsequent statistical analysis identifies which of these descriptors are most influential in determining the biological activity.

For a compound like this compound, important descriptors might include:

Topological Descriptors: These relate to the connectivity of atoms in the molecule.

Electronic Descriptors: Such as the distribution of charges and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can be determined through quantum chemical calculations. nih.gov

Lipophilicity Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which indicates how the compound distributes between fatty and aqueous environments.

Table of Key Physicochemical Descriptors and Their Potential Influence:

DescriptorTypical Value Range for Drug-like MoleculesPotential Influence on Activity
Molecular Weight150 - 500 g/mol Affects absorption and distribution.
LogP1 - 5Influences membrane permeability and solubility.
Hydrogen Bond Donors0 - 5Important for specific interactions with the biological target.
Hydrogen Bond Acceptors0 - 10Crucial for forming hydrogen bonds with the target.
Polar Surface Area (PSA)< 140 ŲCorrelates with cell permeability.

This table provides examples of physicochemical descriptors and their general relevance in drug design.

Ligand-Based and Structure-Based Design Methodologies

Computational design strategies for new molecules based on this compound can be broadly categorized as either ligand-based or structure-based.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information derived from a set of known active molecules. One common technique is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active is defined. nih.gov This pharmacophore model can then be used as a query to screen virtual libraries of compounds to identify new potential hits. nih.gov

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy. Molecular docking is a key technique in this approach. researchgate.net It involves predicting the preferred orientation of the compound when bound to the target's active site and estimating the binding affinity. mdpi.com This information can guide the modification of the compound to improve its interactions with key amino acid residues in the binding site, for example, by introducing a group that can form an additional hydrogen bond or a hydrophobic interaction. mdpi.com For the subject compound, docking studies could reveal how the pyridin-3-ol, phenyl, and pyrrolidin-1-ylsulfonyl moieties orient themselves within the target's binding pocket.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activities of the exact chemical compound “this compound” corresponding to the detailed outline provided.

The search for in vitro and in silico data regarding its anti-cancer, antimicrobial, and antiviral properties, as well as its specific mechanisms of action, did not yield any studies focused on this particular molecule. Research in these areas often involves related chemical structures or scaffolds that may share some structural motifs, such as the pyridinyl, phenyl, or sulfonyl groups. For instance, studies on various derivatives of imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine have explored their potential as kinase inhibitors in cancer research. semanticscholar.orgnih.gov However, these compounds are structurally distinct from this compound, and their biological activities cannot be extrapolated to it.

Similarly, while there is extensive research on novel compounds with antibacterial, antifungal, and antiviral (including against SARS-CoV-2 and HIV) properties, none of the retrieved studies specifically investigate the efficacy or mechanisms of this compound.

Therefore, it is not possible to generate the requested scientific article with the specified detailed outline, as the primary research data for this unique compound is not present in the public domain based on the conducted searches. Fulfilling the request would require speculation and presenting data from unrelated molecules, which would be scientifically inaccurate and misleading.

Biological Activities and Mechanistic Investigations in Vitro and in Silico Pertaining to the 5 4 Pyrrolidin 1 Ylsulfonyl Phenyl Pyridin 3 Ol Framework

Antidiabetic Research

The global rise in diabetes has spurred the search for novel therapeutic agents. Research into the 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol framework has included investigations into its potential effects on glucose metabolism.

Enzyme Inhibition Relevant to Glucose Metabolism (e.g., Alpha-amylase, Glucosidase, PCK)

Derivatives containing a pyrrolidine (B122466) scaffold have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are involved in the breakdown of carbohydrates into simpler sugars, and their inhibition can help manage postprandial glucose levels. nih.gov Structure-activity relationship (SAR) studies on pyrrolidine derivatives have indicated that the nature and position of substituent groups can significantly influence their inhibitory potential against α-amylase and α-glucosidase. nih.gov

For instance, studies on various flavonoid compounds have demonstrated potent inhibitory activity against yeast α-glucosidase, with features like an unsaturated C ring, a 3-OH group, and specific hydroxyl substitutions on the B ring enhancing this activity. exlibrisgroup.com Similarly, for porcine pancreatic α-amylase, certain flavonoids like luteolin, myricetin, and quercetin (B1663063) have shown significant inhibition. exlibrisgroup.com While these studies are not on the exact compound , they highlight the potential for related structures to interact with these metabolic enzymes.

EnzymeKey Structural Features for InhibitionReference CompoundsIC50 Values
α-Amylase2,3-double bond, 5-OH, B ring at position 3, hydroxyl on B ringLuteolin, Myricetin, Quercetin< 500 µM
α-GlucosidaseUnsaturated C ring, 3-OH, 4-CO, B ring at position 3, hydroxyl on B ringAnthocyanidins, Isoflavones, Flavonols< 15 µM

Modulators of Insulin (B600854) Signaling Pathways (e.g., Glucokinase activators, Insulin Receptor Tyrosine Kinase agonists)

Glucokinase (GK) plays a crucial role in glucose sensing and insulin secretion in pancreatic β-cells. scienceopen.com Activators of glucokinase are being explored as a therapeutic strategy for type 2 diabetes. scienceopen.comnih.gov Research has been conducted on novel hydrazone derivatives, specifically 2-(4-cyclopropylsulfonylphenyl)-2-[(E)-pyrrolidin-1-ylimino]-acetamide derivatives, which have demonstrated in vitro glucokinase activity and in vivo blood glucose-lowering effects. nih.gov One particular derivative showed a hypoglycemic effect in rats at a low dosage. nih.gov This suggests that compounds with a sulfonylphenyl group, akin to the this compound framework, could potentially act as glucokinase activators.

Compound ClassTargetIn Vitro ActivityIn Vivo Effect
Hydrazone DerivativesGlucokinaseActivationBlood glucose reduction

Central Nervous System (CNS) Active Compounds

The structural features of the this compound framework have also prompted investigations into its potential activity within the central nervous system.

Modulation of Neurotransmitter Receptors (e.g., GABA-A, NMDA)

The balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate (B1630785) (acting on receptors like NMDA) and GABA (acting on GABA-A receptors), is fundamental to proper brain function. walshmedicalmedia.com The number of GABA-A receptors at inhibitory synapses can be modulated by neuronal activity, with activation of NMDA receptors leading to a calcium-dependent dispersal of GABA-A receptor clusters. nih.gov This process involves the phosphatase calcineurin and is dependent on the phosphorylation state of the GABA-A receptor γ2 subunit at serine 327. nih.gov While direct modulation by this compound has not been detailed, related heterocyclic compounds are known to interact with these receptor systems. For example, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) acts as a partial agonist at GABA-A receptors. nih.gov

Inhibition of Glycine (B1666218) Transporter Type 1 (GlyT1)

The glycine transporter type 1 (GlyT1) regulates the concentration of the neurotransmitter glycine in the synaptic cleft. researchgate.net Inhibiting GlyT1 can increase glycine levels, which in turn enhances the function of NMDA receptors, as glycine is a co-agonist. nih.gov This mechanism is being explored for the treatment of cognitive impairments in conditions like schizophrenia and Alzheimer's disease. nih.gov A novel GlyT1 inhibitor, ASP2535, which contains a phenyl-pyridyl scaffold, has been shown to potently inhibit rat GlyT1 with an IC50 of 92 nM and demonstrates good brain permeability. nih.gov This highlights the potential for compounds with similar structural motifs to target GlyT1.

CompoundTargetIC50Selectivity
ASP2535Rat GlyT192 nM50-fold over rat GlyT2

Targeting Key Enzymes in Neurodegenerative Diseases (e.g., GSK-3β for Alzheimer's)

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease, being involved in both the formation of amyloid-β plaques and neurofibrillary tangles. frontiersin.orgnih.gov Consequently, inhibitors of GSK-3β are being investigated as potential therapeutic agents. bioworld.comnih.gov Research into pyrrolo[2,3-b]pyridine-based compounds has led to the discovery of potent GSK-3β inhibitors. bioworld.com One such compound demonstrated a significant inhibitory activity with an IC50 of 0.35 nM and was found to effectively inhibit Aβ-induced tau protein hyperphosphorylation in vitro. bioworld.com The dysregulation of the Akt/GSK-3β signaling pathway is considered a factor in the pathogenesis of Alzheimer's, and compounds that can restore this pathway are of therapeutic interest. aging-us.com

Compound ClassTargetIC50In Vitro Effect
Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.35 nMInhibition of Aβ-induced tau hyperphosphorylation

Anti-inflammatory and Analgesic Properties

Derivatives of the pyrrolidine and pyridine (B92270) frameworks have demonstrated notable anti-inflammatory and analgesic activities in preclinical studies. For instance, certain pyrrolidine-2,5-dione derivatives have shown significant efficacy in models of tonic and neuropathic pain. mdpi.commdpi.com One particular compound, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, exhibited distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. mdpi.com This suggests that the pyrrolidine core is a valuable pharmacophore for developing agents that can mitigate inflammatory responses.

Similarly, various pyrrole-based compounds have been reported to possess anti-inflammatory properties. nih.gov For example, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to modulate inflammatory pathways. Some pyrazolo[1,5-a]quinazoline compounds, for instance, inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com

The analgesic effects of compounds containing the pyrrolidine-2,5-dione scaffold have been investigated in various pain models. mdpi.comnih.gov Certain derivatives have shown efficacy in the formalin test of tonic pain and in models of neuropathic pain. mdpi.commdpi.com The mechanism underlying these analgesic properties is thought to involve the modulation of ion channels and receptors involved in pain signaling. mdpi.comnih.gov

Table 1: Investigated Anti-inflammatory and Analgesic Activities
Compound ClassActivityModelKey Findings
Pyrrolidine-2,5-dione derivativesAnti-inflammatoryCarrageenan-induced aseptic inflammationDemonstrated distinct anti-inflammatory effects. mdpi.com
Pyrrole-based compoundsAnti-inflammatoryCarrageenan-induced paw edemaShowed potent anti-inflammatory activity. nih.gov
Pyrazolo[1,5-a]quinazolinesAnti-inflammatoryLPS-induced NF-κB activationInhibited a key inflammatory pathway. mdpi.com
Pyrrolidine-2,5-dione derivativesAnalgesicFormalin test (tonic pain), Neuropathic pain modelsEffective in reducing pain responses. mdpi.commdpi.com

Other Therapeutic Areas of Investigation

The versatility of the this compound framework and related structures has led to their exploration in other therapeutic areas, including as anticonvulsant, antihypertensive, and carbonic anhydrase inhibitors.

Anticonvulsant Activity: Numerous derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov These compounds have shown broad-spectrum activity in various animal models of seizures, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the blockage of neuronal voltage-sensitive sodium and calcium channels. nih.gov

Carbonic Anhydrase Inhibition: The sulfonamide group within the this compound structure is a well-known zinc-binding group, making it a key feature for the inhibition of carbonic anhydrases (CAs). A series of 4-substituted pyridine-3-sulfonamides have been synthesized and shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory activity against various hCA isoforms. mdpi.com

Table 2: Other Investigated Therapeutic Activities
Therapeutic AreaCompound ClassKey Findings
AnticonvulsantPyrrolidine-2,5-dione derivativesBroad-spectrum activity in seizure models (MES, scPTZ). nih.govnih.govresearchgate.net
Carbonic Anhydrase Inhibition4-Substituted pyridine-3-sulfonamidesInhibited cancer-associated hCA IX and hCA XII isoforms. nih.gov
Carbonic Anhydrase InhibitionPyrazolo[4,3-c]pyridine sulfonamidesShowed inhibitory activity against various hCA isoforms. mdpi.com

Identification and Validation of Specific Biological Targets

Research has focused on identifying the specific molecular targets through which compounds containing the this compound framework exert their effects.

For compounds with anticonvulsant and analgesic properties , key targets identified include voltage-gated sodium and calcium channels. mdpi.comnih.gov Radioligand binding studies have helped to confirm the affinity of these compounds for specific sites on these ion channels.

In the context of carbonic anhydrase inhibition , the primary targets are the various isoforms of the carbonic anhydrase enzyme. nih.govmdpi.com Molecular docking studies have been employed to understand the binding interactions between the sulfonamide inhibitors and the active site of different CA isoforms, which helps in designing more selective inhibitors. nih.gov

Furthermore, the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent has been incorporated into inhibitors of FMS-like tyrosine kinase 3 (FLT3) , a potential drug target in acute myeloid leukemia (AML). nih.govsemanticscholar.org Various heterocyclic cores, such as imidazo[1,2-b]pyridazine (B131497), have been explored in combination with this substituent, leading to potent FLT3 inhibitors. nih.govsemanticscholar.org

Table 3: Identified Biological Targets
Therapeutic EffectBiological TargetMethod of Identification/Validation
Anticonvulsant/AnalgesicVoltage-gated sodium and calcium channelsRadioligand binding assays. mdpi.comnih.gov
Carbonic Anhydrase InhibitionCarbonic Anhydrase (CA) isoforms (e.g., hCA IX, hCA XII)Enzyme inhibition assays, Molecular docking studies. nih.govmdpi.com
Anticancer (AML)FMS-like tyrosine kinase 3 (FLT3)Kinase inhibition assays. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling pyrrolidine sulfonyl chloride with a pyridinylphenol precursor. For example, refluxing with chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol is a common purification step . Optimization can leverage quantum chemical calculations and reaction path search methods to predict activation energies and transition states, reducing trial-and-error experimentation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Verify the presence of pyrrolidine sulfonyl and pyridin-3-ol moieties via characteristic chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (see analogous compounds in ).

Q. What solubility and stability profiles are critical for experimental design involving this compound?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, methanol) is typical for sulfonamide derivatives. Stability testing under varying pH and temperature conditions is essential. For instance, monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and intermolecular interactions (e.g., hydrogen bonding with target proteins). Molecular docking studies using software like AutoDock Vina can prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for sulfonamide-pyridine hybrids?

  • Methodological Answer :

  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity .
  • Factorial Design : Systematically vary substituents (e.g., pyrrolidine vs. piperidine sulfonyl groups) to isolate steric/electronic effects .

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50 values may vary due to differences in ATP concentrations in kinase assays.
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases.
  • Membrane Technologies : Explore nanofiltration for scalable separation of sulfonamide derivatives .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Methodological Answer :

  • Microreactor Systems : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.